![molecular formula C12H17N5 B5501479 N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)
N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine often involves cyclization reactions and the incorporation of allyl groups. For example, a related compound was synthesized by cyclization of a thiosemicarbazide derivative in the presence of nickel nitrate, showcasing the typical synthetic approach for such compounds (Repich et al., 2017). The allyl rearrangement in azaindolizine compounds, including triazolopyrimidines, indicates the versatility of reactions involving allyl groups (Makisumi, 1963).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of nitrogen atoms in the ring, which significantly influence the electronic and spatial configuration of the molecule. X-ray diffraction analysis often reveals interesting aspects of their structure, such as inversion dimers and π-stacking interactions, which are crucial for understanding the compound's reactivity and properties (Repich et al., 2017).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including rearrangements and ring closures, which are essential for synthesizing derivatives with different substituents and properties. The thermal rearrangement of triazolopyrimidines, for instance, can lead to multiple products, showcasing the compound's reactivity and the potential for creating diverse derivatives (Makisumi, 1963).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Synthesis and Rearrangement
A study detailed the thermal rearrangement of a closely related compound, 7-allyloxy-5, 6-dimethyl-s-triazolo [1, 5-a] pyrimidine, leading to various rearrangement products. This demonstrates the compound's potential for chemical modification and the exploration of its derivatives (Makisumi, 1963).
Novel Synthesis Methods
Research has developed new methods for synthesizing derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, showing the compound's versatility in chemical reactions. These derivatives have displayed various biological activities, such as antitumor, antiviral, and antimicrobial properties (Fizer, Slivka, & Lendel, 2013).
Potential Biological Activities
Antimicrobial and Antifungal Activities
A study synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and tested their in vitro antimicrobial and antifungal activities, indicating the compound's potential in developing new antimicrobial agents (Komykhov et al., 2017).
Antitumor and Antimicrobial Activities
Another research focused on enaminones as building blocks for synthesizing substituted pyrazoles, showing antitumor and antimicrobial activities. This highlights the potential of N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives in medical research (Riyadh, 2011).
Crystal Structure Analysis
- Molecular and Crystal Structure: A study provided detailed insights into the crystal structure of a related compound, aiding in the understanding of its chemical behavior and potential interactions with biological targets (Dolzhenko et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.
Eigenschaften
IUPAC Name |
6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-5-7-13-11-10(6-2)8(3)14-12-15-9(4)16-17(11)12/h5,13H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHYHIKZSGKSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=NC(=N2)C)N=C1C)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.